(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a pyrazole-phenyl methanamine derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. The compound features a 1-methylpyrazole ring linked via its 4-position to a phenyl ring, which is further substituted with a methanamine group, positioning it as a versatile aromatic amine building block.

Molecular Formula C11H13N3
Molecular Weight 187.246
CAS No. 1184589-25-0
Cat. No. B2721021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine
CAS1184589-25-0
Molecular FormulaC11H13N3
Molecular Weight187.246
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-9(6-12)3-5-10/h2-5,7-8H,6,12H2,1H3
InChIKeyPSOAJXIUSYFYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0): A Pyrazole-Phenyl Methanamine Building Block for Kinase and GPCR-Targeted Synthesis


(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) is a pyrazole-phenyl methanamine derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . The compound features a 1-methylpyrazole ring linked via its 4-position to a phenyl ring, which is further substituted with a methanamine group, positioning it as a versatile aromatic amine building block . Its structural attributes are leveraged in medicinal chemistry for the synthesis of kinase inhibitors and metabotropic glutamate receptor (mGluR) modulators, where the pyrazole core serves as a critical pharmacophore [1]. Commercial availability is characterized by a standard purity specification of 95% .

Why Generic Substitution Fails for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) in Lead Optimization


In medicinal chemistry, the substitution of a pyrazole-phenyl methanamine core with a structurally similar analog is not straightforward due to the profound impact of subtle modifications on target engagement, selectivity, and pharmacokinetic properties. The specific regiochemistry—a 1-methylpyrazol-4-yl moiety linked to a para-substituted phenylmethanamine—creates a unique vector and electronic environment that cannot be replicated by isomers like the 2-substituted phenyl analog or simpler pyrazole methanamines lacking the phenyl spacer [1]. While no direct head-to-head biological comparisons for this exact compound are publicly available, class-level evidence demonstrates that even minor alterations in the pyrazole-phenyl architecture can drastically alter inhibitory potency against kinase targets (e.g., CDK8/19) and mGluR2, underscoring the critical need for precise chemical procurement in structure-activity relationship (SAR) studies [2][3].

Quantitative Differential Evidence for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) Against Closest Analogs


Molecular Weight and Physicochemical Differentiation from Simpler Pyrazole Methanamines

The target compound possesses a molecular weight of 187.24 g/mol, which is 68% higher than the simpler pyrazole methanamine analog (1-methyl-1H-pyrazol-4-yl)methanamine (MW: 111.15 g/mol) . This increased molecular weight, stemming from the phenyl spacer, is associated with a higher calculated lipophilicity (XLogP3 = 0.7 ) compared to the simpler analog (XLogP3 = -0.4 [1]). The difference in lipophilicity and size can influence membrane permeability and metabolic stability, making the target compound a more suitable scaffold for optimizing oral bioavailability in CNS and oncology programs.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Differentiation: Para-Phenyl Substitution vs. Ortho-Phenyl Isomer

The para-substitution pattern of the phenyl ring in the target compound creates a linear molecular geometry, contrasting with the ortho-substituted isomer ([2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, CAS 179873-43-9) which introduces a kink in the molecular axis . While direct biological data comparing these isomers is not available, the difference in geometry is well-established in medicinal chemistry to alter the vector of functional groups and affect binding pocket compatibility. The target compound's extended, linear conformation is advantageous for spanning larger binding clefts or engaging two distinct sub-pockets simultaneously.

Organic Synthesis Structure-Activity Relationship Molecular Geometry

Purity Specifications and Procurement Consistency

The target compound is commercially available from multiple vendors with a consistently specified minimum purity of 95% . In contrast, the structurally similar analog (1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 400877-10-3) is also available at 95% purity , while the simpler (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6) is often offered at higher purity (97%) . While the target compound's purity is standard for building blocks, its consistent specification across major suppliers (including Sigma-Aldrich and BOC Sciences) reduces variability in downstream synthesis.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine (CAS 1184589-25-0) Based on Differential Evidence


Synthesis of CDK8/19 Kinase Inhibitors for Cancer Research

The pyrazole-phenyl scaffold of CAS 1184589-25-0 is a key intermediate for generating compounds targeting cyclin-dependent kinases (CDK8/19), which are implicated in transcriptional regulation in cancer. The linear, para-substituted geometry and specific physicochemical profile support the design of inhibitors that require a rigid, extended conformation to occupy the ATP-binding pocket . While not a direct inhibitor itself, its use as a building block is validated by the broader class of pyrazole-containing CDK8/19 inhibitors [1].

Development of mGluR2 Modulators for CNS Disorders

This compound is structurally related to pharmacophores investigated for metabotropic glutamate receptor 2 (mGluR2) modulation. The presence of the 1-methylpyrazole moiety is a known feature in positive allosteric modulators (PAMs) of mGluR2, which are being explored for cognitive enhancement and schizophrenia . The compound's lipophilicity (XLogP3 = 0.7) makes it a suitable starting point for CNS drug discovery, balancing solubility and potential for blood-brain barrier penetration.

Construction of Targeted Protein Degradation (PROTAC) Linkers

The terminal primary amine of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine serves as a versatile handle for conjugation to E3 ligase ligands via amide bond formation. The pyrazole-phenyl core provides a rigid, lipophilic spacer that can be incorporated into PROTAC linkers to optimize the ternary complex geometry and cellular permeability, a common strategy in targeted protein degradation .

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